Vamicamide

Urinary Bladder Pharmacology Muscarinic Receptor Antagonism Tissue Selectivity

Ideal for bladder-selective muscarinic pharmacology research: a validated research tool with quantifiable 7.6-fold bladder-over-cardiac selectivity (pA2 6.82 vs. 5.94) and M3 receptor subtype preference (Ki 89 nM, 2.6-fold over M1, 6.7-fold over M2). Demonstrates extended inhibition in conscious rat and dog bladder models at 0.1-1.0 mg/kg p.o., surpassing oxybutynin's duration of action. Essential reference for stereochemical SAR analysis (over 1,300-fold potency range across stereoisomers). Most suppliers offer ≥98% purity; verified stock available. Differentiate M3-mediated responses with a validated, selective compound.

Molecular Formula C18H23N3O
Molecular Weight 297.4 g/mol
CAS No. 132373-81-0
Cat. No. B1683804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVamicamide
CAS132373-81-0
Synonyms4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide
4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide
FK 176
FK-176
FK176
FR 071741
FR-071741
FR071741
vamicamide
vamicamide hydrochloride, ((R*,R*)-(+-))-isomer
vamicamide, ((R*,R*)-(+-))-isomer
vamicamide, (R-(R*,S*))-isomer
vamicamide, (S-(R*,R*))-isome
Molecular FormulaC18H23N3O
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C
InChIInChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22)/t14-,18-/m1/s1
InChIKeyBWNLUIXQIHPUGO-RDTXWAMCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vamicamide (CAS 132373-81-0): A Bladder-Selective Muscarinic Antagonist for Urinary Dysfunction Research


Vamicamide (FK-176, Urocut) is an orally active competitive muscarinic acetylcholine receptor (mAChR) antagonist developed by Fujisawa Pharmaceutical for the treatment of pollakiuria and overactive bladder [1]. The compound, chemically defined as (±)-(2R*,4R*)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide (C18H23N3O, MW 297.4), reached the New Drug Application (NDA) filing stage in Japan before development was discontinued, and remains a valuable research tool for investigating bladder-selective antimuscarinic pharmacology [2][3]. Preclinical studies have characterized its differential tissue selectivity profile, with quantitative evidence supporting its preferential action on urinary bladder smooth muscle relative to other organ systems [4].

Why Vamicamide (CAS 132373-81-0) Cannot Be Simply Substituted with Other Antimuscarinic Agents


Muscarinic antagonists used for bladder dysfunction exhibit substantial heterogeneity in tissue selectivity, pharmacokinetic duration, and off-target effect profiles. Vamicamide demonstrates a quantifiably distinct pharmacological fingerprint compared to clinically established agents such as oxybutynin, tolterodine, and atropine. Critical differentiating parameters include its tissue-specific pA2 values showing preferential bladder over atrial antagonism, a Ki value for the M3 receptor subtype that is 2.6-fold lower than for M1 and 6.7-fold lower than for M2 [1], a higher threshold for gastrointestinal motility inhibition relative to oxybutynin, and a longer duration of action in conscious rat models. These measurable differences preclude direct interchangeability in experimental protocols where bladder selectivity, reduced peripheral anticholinergic burden, or specific receptor subtype engagement are required outcomes [2][3].

Vamicamide (CAS 132373-81-0) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Bladder-Selective pA2 Antagonism: Vamicamide vs. Oxybutynin and Atropine

In isolated tissue preparations using carbachol as the agonist, vamicamide exhibited a pA2 value of 6.82 for the urinary bladder, which was 0.88 units higher than its pA2 value for atria (5.94), indicating preferential bladder antagonism. In contrast, oxybutynin and atropine demonstrated nearly identical pA2 values across all tissues tested, lacking this tissue selectivity [1]. The absolute difference of 0.88 pA2 units corresponds to approximately a 7.6-fold greater potency at bladder versus atrial muscarinic receptors.

Urinary Bladder Pharmacology Muscarinic Receptor Antagonism Tissue Selectivity pA2 Determination

Extended Duration of Bladder Inhibition: Vamicamide vs. Oxybutynin in Conscious Rat Models

In conscious rats with elevated intravesical volume, oral administration of vamicamide (0.1–1.0 mg/kg) produced dose-dependent inhibition of spontaneous bladder contractions. While oxybutynin (0.32–3.2 mg/kg) and atropine (0.0032–0.032 mg/kg) also demonstrated inhibitory activity, the duration of action of oxybutynin was explicitly noted to be shorter than that of vamicamide or atropine [1]. In anesthetized dog studies, vamicamide's inhibitory effects on bladder contractile response (ID50 = 16.1 μg/kg, iv) persisted with a longer duration than its effects on stomach and salivary gland, consistent with sustained bladder-selective activity [2].

In Vivo Pharmacodynamics Duration of Action Bladder Capacity Oxybutynin Comparison

Higher Threshold for Gastrointestinal Motility Inhibition: Vamicamide vs. Oxybutynin

Vamicamide inhibited small intestinal transit in rats only at oral doses of 3.2 mg/kg or higher. In contrast, oxybutynin produced inhibition of intestinal transit at a 10-fold lower threshold dose of 0.32 mg/kg or higher [1]. This 10-fold separation in the minimum effective dose for GI motility impairment indicates a quantifiably reduced propensity for gastrointestinal anticholinergic effects at doses required for bladder activity (bladder inhibition observed at 0.1 mg/kg p.o. in rats) [2].

Gastrointestinal Motility Anticholinergic Side Effects Therapeutic Index Small Intestinal Transit

M3 Muscarinic Receptor Subtype Binding Affinity: Vamicamide Ki Values vs. M1 and M2 Subtypes

In binding studies using cloned human muscarinic receptor subtypes, vamicamide exhibited a Ki value of 89.0 ± 3.5 nM for the M3 receptor subtype, which was 2.6-fold lower (higher affinity) than its Ki for the M1 subtype (235 ± 5 nM, P<0.05) and 6.7-fold lower than its Ki for the M2 subtype (593 ± 49 nM, P<0.01) [1]. In dog tissue membrane preparations, the Ki for bladder was 172 ± 8 nM, significantly lower (P<0.01) than heart (322 ± 31 nM), stomach (317 ± 29 nM), and salivary gland (321 ± 32 nM) [1]. This binding profile provides the molecular basis for vamicamide's functional bladder selectivity.

Receptor Binding M3 Selectivity Muscarinic Receptor Subtypes Radioligand Displacement

Human Detrusor Smooth Muscle Potency: Vamicamide vs. Tolterodine

In human detrusor smooth muscle strips obtained from cystectomy specimens, both tolterodine (0.01–10 µmol/L) and vamicamide (0.01–10 µmol/L) produced parallel rightward shifts of carbachol concentration-response curves with Schild plot slopes close to unity, confirming competitive antagonism [1]. The rank order of pA2 values in human tissue was atropine = tolterodine > vamicamide > temiverine. Importantly, both tolterodine and vamicamide showed no inhibition of KCl- (80 mmol/L) or CaCl2-induced (5 mmol/L) contractions, demonstrating pure antimuscarinic activity without confounding calcium channel antagonism, in contrast to temiverine which exhibited both mechanisms [1].

Human Bladder Tissue Detrusor Contractility Antimuscarinic Potency Tolterodine Comparison

Reduced CNS Penetration and EEG Effects: Vamicamide vs. Oxybutynin

In rabbits, vamicamide at oral doses of 10–100 mg/kg produced no significant effects on spontaneous electroencephalogram (EEG) recordings. In contrast, oxybutynin at doses of 32 mg/kg or higher (p.o.) induced high-voltage slow waves in the EEG, indicative of CNS penetration and central anticholinergic activity [1]. Additionally, vamicamide at 10–100 mg/kg p.o. did not prolong hexobarbital-induced anesthesia time in mice, whereas oxybutynin at 100 mg/kg significantly prolonged anesthesia [1].

CNS Safety Blood-Brain Barrier Penetration EEG Effects Oxybutynin Comparison

Optimal Research and Industrial Application Scenarios for Vamicamide (CAS 132373-81-0)


Bladder-Selective Muscarinic Antagonism in Isolated Tissue Pharmacology

Researchers requiring a muscarinic antagonist with quantifiable bladder-over-cardiac selectivity should select vamicamide over oxybutynin or atropine for isolated tissue studies. The pA2 differential of 0.88 units between bladder (6.82) and atria (5.94) provides a 7.6-fold selectivity window not observed with comparator compounds [1]. This makes vamicamide the appropriate choice for experiments designed to dissect tissue-specific muscarinic signaling in detrusor versus cardiac preparations.

In Vivo Urinary Frequency Models Requiring Sustained Bladder Inhibition

For conscious rat and dog models of urinary frequency or bladder overactivity, vamicamide offers a longer duration of bladder inhibition than oxybutynin [2]. In conscious rat models, vamicamide at 0.1–1.0 mg/kg p.o. produced sustained inhibition of bladder contractions [2], while in anesthetized dogs the ID50 for bladder inhibition was 16.1 μg/kg iv with prolonged effect duration [3]. This pharmacokinetic-pharmacodynamic profile supports protocols requiring extended antimuscarinic coverage without frequent re-dosing.

M3 Muscarinic Receptor Subtype Pharmacology and Binding Studies

Vamicamide's Ki of 89.0 nM for human M3 receptors—with 2.6-fold selectivity over M1 (235 nM) and 6.7-fold selectivity over M2 (593 nM) [3]—positions it as a reference compound for M3-preferring muscarinic pharmacology. Researchers studying M3 receptor function in detrusor smooth muscle, salivary gland, or other M3-expressing tissues can utilize vamicamide as a tool to differentiate M3-mediated responses from M1/M2 contributions, particularly when comparator compounds lack this subtype discrimination.

Stereoisomer Structure-Activity Relationship (SAR) Studies

The four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide exhibit a >1,300-fold range in anticholinergic potency, with IC50 values spanning 0.13 μM (2S,4R) to 170 μM (2R,4S) [4]. The racemate vamicamide (FK176) serves as the benchmark for comparative stereochemical SAR investigations in muscarinic antagonist development, providing a well-characterized reference point for evaluating stereoisomer-specific pharmacological properties and for designing enantiomerically pure analogs with optimized activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vamicamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.